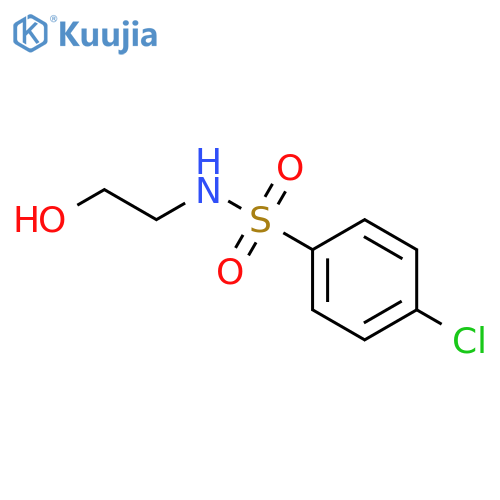

Cas no 6419-69-8 (4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide)

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide,4-chloro-N-(2-hydroxyethyl)-

- 4-CHLORO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE

- [(4-chlorophenyl)sulfonyl](2-hydroxyethyl)amine

- 4-Chlor-benzolsulfonsaeure-(2-hydroxy-aethylamid)

- 4-chloro-benzenesulfonic acid-(2-hydroxy-ethylamide)

- chlorohydroxyethylbenzenesulfonamide

- N-(2-Hydroxy-aethyl)-p-chlor-benzolsulfonamid

- N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide

- NSC144061

- Oprea1_256859

- STL199066

- 6419-69-8

- Oprea1_353262

- NCGC00322978-01

- AB01318202-02

- DB-381095

- MFCD01185491

- DTXSID90301538

- AQ-390/10792027

- AKOS000278782

- SR-01000049436

- 4-chloro-N-(2-hydroxyethyl)benzene-1-sulfonamide

- EC-0729

- J-515162

- CS-0319656

- NSC-144061

- Z56961354

- SR-01000049436-1

- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide

-

- MDL: MFCD01185491

- インチ: InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2

- InChIKey: YVBGMEBFJFYGMV-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)NCCO)Cl

計算された属性

- せいみつぶんしりょう: 235.00700

- どういたいしつりょう: 235.0069920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

- ゆうかいてん: 106-108°

- PSA: 74.78000

- LogP: 2.08230

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide セキュリティ情報

- 危険レベル:IRRITANT

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269605-5 g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |

6419-69-8 | 95% | 5g |

€478.80 | 2023-04-26 | |

| abcr | AB269605-1g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |

6419-69-8 | 95% | 1g |

€187.10 | 2025-03-19 | |

| abcr | AB269605-10g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |

6419-69-8 | 95% | 10g |

€769.30 | 2025-03-19 | |

| abcr | AB269605-20g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |

6419-69-8 | 95% | 20g |

€1421.40 | 2024-04-16 | |

| Ambeed | A194652-5g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |

6419-69-8 | 95+% | 5g |

$248.0 | 2024-04-18 | |

| A2B Chem LLC | AG70126-1g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |

6419-69-8 | >95% | 1g |

$277.00 | 2024-04-19 | |

| A2B Chem LLC | AG70126-5g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |

6419-69-8 | >95% | 5g |

$540.00 | 2024-04-19 | |

| Crysdot LLC | CD12048379-10g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |

6419-69-8 | 95+% | 10g |

$357 | 2024-07-24 | |

| A2B Chem LLC | AG70126-1mg |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide |

6419-69-8 | >95% | 1mg |

$201.00 | 2024-04-19 | |

| abcr | AB269605-25g |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, 95%; . |

6419-69-8 | 95% | 25g |

€1638.60 | 2025-03-19 |

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide 関連文献

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

7. Book reviews

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamideに関する追加情報

Introduction to 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 6419-69-8)

4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 6419-69-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide, particularly the presence of a chloro substituent and a hydroxyethyl side chain on the benzenesulfonamide core, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and functionalization.

The sulfonamide group is a key pharmacophore in many drugs, including antibiotics, anti-inflammatory agents, and anticancer medications. The introduction of a chloro group at the para position relative to the sulfonamide functionality enhances the lipophilicity and metabolic stability of the molecule, while the hydroxyethyl chain introduces polarity and hydrogen bonding capabilities. These structural attributes make 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide a promising candidate for developing novel therapeutic agents with improved pharmacokinetic profiles.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Studies have demonstrated that sulfonamides can interact with various biological targets, including enzymes and receptors, leading to modulatory effects on cellular processes. For instance, modifications of the sulfonamide core have been explored to enhance binding affinity and selectivity for specific therapeutic targets. The compound 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide represents an advanced derivative that has been optimized for enhanced solubility and bioavailability, which are critical factors in drug development.

One of the most compelling aspects of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide is its potential application in the development of targeted therapies. The chloro group at the para position allows for further derivatization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of structurally diverse analogs. These derivatives can be screened for activity against various disease-related pathways, such as cancer signaling pathways or inflammatory responses. The hydroxyethyl side chain also provides a site for further functionalization, allowing chemists to tailor the molecule’s properties to specific pharmacological requirements.

The synthesis of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. Subsequent nucleophilic substitution with ammonia or an amine derivative yields the final product. This synthetic route highlights the compound’s complexity and underscores the importance of meticulous optimization to achieve high yields and purity.

Recent advancements in computational chemistry have accelerated the discovery process for sulfonamide-based drugs. Molecular modeling techniques allow researchers to predict binding interactions between 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide and biological targets with remarkable accuracy. This approach has enabled virtual screening of large libraries of compounds, identifying promising candidates for experimental validation. Such computational strategies are particularly valuable in drug discovery pipelines where experimental synthesis may be costly or time-consuming.

The pharmacological profile of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide has been investigated in several preclinical studies. These studies have revealed potential therapeutic effects in areas such as anti-inflammatory and anticancer applications. For example, derivatives of this compound have shown inhibitory activity against enzymes involved in inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases. Additionally, preclinical data indicate that certain sulfonamides can modulate oncogenic signaling pathways, making them attractive candidates for oncology research.

The solubility and bioavailability of 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide have been optimized through structural modifications aimed at improving pharmacokinetic properties. The hydroxyethyl side chain enhances water solubility while maintaining sufficient lipophilicity for efficient membrane permeability. This balance is crucial for achieving therapeutic efficacy without compromising absorption or distribution within the body. Furthermore, formulation strategies such as prodrug design may be employed to enhance stability and delivery profiles.

The future prospects for 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide are vast, with ongoing research exploring its potential in various therapeutic domains. Innovations in synthetic methodologies continue to expand the library of sulfonamide derivatives available for drug development. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science are expected to yield novel insights into the biological activities and mechanisms of action of this class of compounds.

In conclusion,4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS No. 6419-69-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis involves sophisticated organic transformations, while its pharmacological profile suggests potential applications in treating various diseases. As research progresses,4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide will continue to be a cornerstone in drug discovery efforts aimed at developing next-generation therapeutics.

6419-69-8 (4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide) 関連製品

- 93232-45-2(α,α,α-Trichlorotoluene-d5)

- 2227940-38-5(rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)

- 5866-97-7(2,6-Dichloro-3-nitrobenzaldehyde)

- 491625-77-5(1-[(4-Ethylphenyl)carbamoyl]ethyl 2-chloropyridine-3-carboxylate)

- 1541992-04-4(1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine)

- 2171701-73-6(3-(ethanesulfonyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2227912-25-4(rac-(1R,3R)-2,2-dimethyl-3-(1,3-thiazol-4-yl)cyclopropylmethanamine)

- 1227502-97-7([2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol)

- 105356-90-9(4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)

- 1263181-53-8(3-Amino-1-difluoromethyl-1H-pyridin-2-one)